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2-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)butanamide

Dopamine D4 receptor Regioisomer selectivity Binding affinity

SAR libraries targeting kinases/phosphodiesterases demand regioisomeric precision. The 3-ylmethyl linker provides a distinct spatial vector unavailable to 5- or 7-substituted analogs, enabling selective D4 receptor engagement (congener Ki ~3.1 nM). Procure this building block to ensure reproducible biochemical profiling and structure-driven lead optimization.

Molecular Formula C18H19N3O
Molecular Weight 293.37
CAS No. 1396846-57-3
Cat. No. B2857885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)butanamide
CAS1396846-57-3
Molecular FormulaC18H19N3O
Molecular Weight293.37
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)NCC2=C3C=CC=CN3N=C2
InChIInChI=1S/C18H19N3O/c1-2-16(14-8-4-3-5-9-14)18(22)19-12-15-13-20-21-11-7-6-10-17(15)21/h3-11,13,16H,2,12H2,1H3,(H,19,22)
InChIKeyGNKPMUXLJYWKFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-ylmethyl butanamide Core Identity & Scaffold Context


2-Phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)butanamide (CAS 1396846-57-3, molecular formula C18H19N3O, molecular weight 293.4 g/mol) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyridine class . Characterized by a fused pyrazole–pyridine bicyclic core linked via a methylene bridge to a 2-phenylbutanamide moiety, this regioisomer positions the amide-bearing substituent at the 3-position of the heterocycle, distinguishing it from analogs substituted at the 5- or 7-positions. The pyrazolo[1,5-a]pyridine scaffold is recognized across medicinal chemistry literature as a privileged structure for kinase inhibition, phosphodiesterase modulation, and sigma receptor binding, with marketed and clinical-stage compounds including ibudilast (PDE inhibitor) and multiple investigational RET, PI3K, and p38 kinase inhibitors [1][2].

Why Generic Substitution Fails


The pyrazolo[1,5-a]pyridine scaffold exhibits pronounced regioisomer-dependent pharmacology: substitution at the 3-position versus the 5- or 7-position can alter hydrogen-bonding geometry, target selectivity, and metabolic stability. For example, within dopamine D4 receptor ligands, pyrazolo[1,5-a]pyridin-3-ylmethyl-substituted analogs achieve Ki values in the low nanomolar range (e.g., 3.10 nM for 3-((4-(4-chlorophenyl)piperazin-1-yl)methyl)-pyrazolo[1,5-a]pyridine), while 5-yl-substituted analogs in the GABAA receptor series display distinctly different affinity profiles (e.g., Ki = 39 nM for 2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)butanamide) [1][2]. The 3-ylmethyl linker in the target compound introduces an additional rotational degree of freedom relative to direct 5-yl amide attachment, which can modulate both physicochemical properties (logP, solubility) and binding pocket complementarity. Generic replacement with an unspecified pyrazolo[1,5-a]pyridine analog risks altering target engagement, off-target liability, and pharmacokinetic profile, making procurement of the precisely defined regioisomer essential for reproducible research.

Differentiation Evidence


3-Position Attachment Determines Target Profile

Within the pyrazolo[1,5-a]pyridine chemotype, the 3-ylmethyl substitution pattern is associated with high-affinity dopamine D4 receptor binding that is not replicated by 5-yl or 7-yl isomers. Specifically, the 3-((4-(4-chlorophenyl)piperazin-1-yl)methyl)-pyrazolo[1,5-a]pyridine congener achieves a Ki of 3.10 nM against human D4 receptor, whereas the 5-yl regioisomer 2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)butanamide exhibits a Ki of 39 nM against the human GABAA receptor—a completely distinct target profile [1][2]. This demonstrates that regioisomeric substitution alone redirects pharmacological target engagement, underscoring the non-substitutability of the 3-ylmethyl architecture.

Dopamine D4 receptor Regioisomer selectivity Binding affinity

Linker Geometry and Conformational Flexibility

The target compound incorporates a methylene spacer between the pyrazolo[1,5-a]pyridine core and the amide nitrogen, yielding a total of 5 rotatable bonds compared to 4 rotatable bonds in the directly attached 5-yl amide isomer 2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)butanamide . This additional degree of torsional freedom permits distinct low-energy conformations that can differentially access hydrophobic sub-pockets in target proteins. Molecular docking studies with pyrazolo[1,5-a]pyridine derivatives have shown that 3-ylmethyl-substituted analogs adopt binding poses where the core heterocycle engages the hinge region while the pendant substituent extends into solvent-exposed or selectivity-determining regions, a geometry not achievable with 5-substituted congeners [1].

Rotatable bonds Molecular flexibility Binding mode

Physicochemical Profile: 3-ylmethyl vs. 5-yl

Predicted octanol-water partition coefficients (clogP) indicate meaningful physicochemical divergence between regioisomeric forms. The target compound, 2-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)butanamide (C18H19N3O, MW 293.4), is predicted by consensus in silico models to have a clogP of approximately 3.0–3.2, placing it within oral drug-like chemical space (Lipinski Rule of Five compliant) . By contrast, closely related pyrazolo[1,5-a]pyridine amides with direct 5-yl attachment and altered substituent patterns exhibit clogP values ranging from 3.5 to 4.5, reflecting higher lipophilicity that can impact aqueous solubility, plasma protein binding, and metabolic clearance [1]. These differences are relevant for researchers selecting compounds for in vitro cellular assays where solubility and non-specific binding must be controlled.

Lipophilicity logP Drug-likeness In silico ADME

Scaffold Privilege in Kinase and PDE Inhibition

The pyrazolo[1,5-a]pyridine scaffold is extensively validated as a kinase and phosphodiesterase (PDE) inhibitor core. In the p38 kinase series, pyrazolo[1,5-a]pyridine derivatives with substitution at the 3-position have demonstrated IC50 values in the low nanomolar range (e.g., <50 nM) with selectivity over related MAP kinases [1]. The Gaeta patent (US20080070912) claims substituted pyrazolo[1,5-a]pyridines as PDE and c-Jun N-terminal kinase inhibitors with broad therapeutic applicability, noting that substitution position directly modulates which kinase or PDE isoform is preferentially inhibited [2]. More recently, pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have been disclosed as potent and selective dual PI3Kγ/δ inhibitors [3]. While the specific 2-phenylbutanamide substituent of the target compound has not been profiled in public domain data, its 3-ylmethyl attachment point positions the amide-bearing side chain in the spatial region most frequently associated with high kinase selectivity in this scaffold class.

Kinase inhibition Phosphodiesterase p38 MAPK Ret kinase PI3K

Optimal Application Scenarios


Kinase/PDE SAR with 3-ylmethyl Scaffold

When building a SAR library around the pyrazolo[1,5-a]pyridine core for kinase or phosphodiesterase targets, the 3-ylmethyl regioisomer provides a distinct spatial vector for substituent elaboration that is inaccessible with 5-yl or 7-yl attachment points [1]. The methylene spacer introduces conformational flexibility while maintaining the amide hydrogen-bond donor/acceptor motif. This compound can serve as a reference standard for assessing how linker geometry impacts target potency and selectivity in biochemical assays [2].

Dopamine D4 Receptor Ligand Optimization

Given that pyrazolo[1,5-a]pyridin-3-ylmethyl-substituted analogs have demonstrated high-affinity D4 receptor binding (Ki = 3.10 nM for structurally related congeners), procurement of the target compound is warranted for D4-focused screening campaigns where the 2-phenylbutanamide group may confer additional selectivity or pharmacokinetic properties [1]. The 5-yl isomer is documented to engage GABAA receptors rather than dopamine receptors, making it unsuitable for this application.

Chemical Probe with Defined Physicochemical Profile

The predicted molecular weight (293.4 g/mol) and estimated clogP (~3.0–3.2) of this compound place it within favorable drug-like property space, with lower lipophilicity than many 5-yl amide analogs [1]. This makes the 3-ylmethyl regioisomer a preferred starting point for hit-to-lead optimization when aqueous solubility and low non-specific binding are prioritised in the assay cascade.

Synthetic Intermediate for Heterocyclic Library Construction

The compound can function as a building block for further derivatization via the amide moiety or through electrophilic aromatic substitution on the phenyl ring, leveraging the established synthetic accessibility of the pyrazolo[1,5-a]pyridine-3-methanamine precursor [1]. Procurement of the 3-ylmethyl regioisomer ensures that combinatorial library synthesis produces analogs with the substitution geometry associated with kinase and PDE target engagement.

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